4-18-00-05571 (Beilstein Handbook Reference)
Overview
Description
The compound identified by the Beilstein Handbook Reference number 4-18-00-05571 is a unique organic molecule documented in the extensive Beilstein database. This database is a comprehensive resource for organic chemistry, containing experimentally validated information on millions of chemical reactions and substances .
Preparation Methods
The synthesis of this compound involves specific reaction conditions and synthetic routes. The Beilstein Handbook provides detailed methodologies for the preparation of various organic compounds, ensuring reproducibility and accuracy . Industrial production methods often involve large-scale synthesis techniques that are optimized for yield and purity .
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are well-documented in the Beilstein database. The major products formed from these reactions depend on the specific reagents and conditions employed .
Scientific Research Applications
The compound has a wide range of scientific research applications. It is used in various fields such as chemistry, biology, medicine, and industry. The Beilstein database provides extensive information on the applications of organic compounds, making it a valuable resource for researchers .
Mechanism of Action
The mechanism by which this compound exerts its effects involves specific molecular targets and pathways. Detailed information on the mechanism of action can be found in the Beilstein database, which includes data on the interactions of organic compounds with biological systems .
Comparison with Similar Compounds
The Beilstein database allows for the comparison of this compound with other similar compounds, highlighting its uniqueness.
Properties
IUPAC Name |
phenyl 2-oxochromene-3-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O4/c17-15(19-12-7-2-1-3-8-12)13-10-11-6-4-5-9-14(11)20-16(13)18/h1-10H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZSQFAOGBXJZMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC3=CC=CC=C3OC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30202297 | |
Record name | 2H-1-Benzopyran-3-carboxylic acid, 2-oxo-, phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30202297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53992-24-8 | |
Record name | 2H-1-Benzopyran-3-carboxylic acid, 2-oxo-, phenyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053992248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2H-1-Benzopyran-3-carboxylic acid, 2-oxo-, phenyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30202297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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